molecular formula C12H13ClN2O2 B3060041 2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride CAS No. 1609403-43-1

2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3060041
CAS No.: 1609403-43-1
M. Wt: 252.69
InChI Key: MMIOIIRABYWQGQ-UHFFFAOYSA-N
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Description

2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C12H12N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)imidazole: This compound has a similar imidazole ring but differs in the substituent attached to the nitrogen atom.

    2-(1H-Imidazol-1-yl)ethanol: This compound also contains an imidazole ring but has an ethanol group instead of a benzaldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-9-11-3-1-2-4-12(11)16-8-7-14-6-5-13-10-14;/h1-6,9-10H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIOIIRABYWQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-43-1
Record name Benzaldehyde, 2-[2-(1H-imidazol-1-yl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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